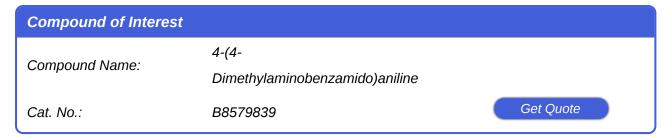


Guide to Structural Confirmation of Synthesized 4-(4-Dimethylaminobenzamido)aniline

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This guide provides a comprehensive comparison of the expected analytical data for synthesized **4-(4-Dimethylaminobenzamido)aniline** against a structurally similar alternative, N-(4-aminophenyl)benzamide. Detailed experimental protocols for synthesis and characterization are included to aid researchers in confirming the structure of the target molecule.

Performance Comparison: Spectroscopic and Physical Data

The confirmation of the chemical structure of newly synthesized 4-(4-

Dimethylaminobenzamido)aniline relies on a combination of spectroscopic techniques. The data presented below outlines the expected analytical results for the target compound and compares them with experimental data for N-(4-aminophenyl)benzamide, an alternative compound lacking the N,N-dimethylamino group. This comparison highlights the expected influence of the dimethylamino group on the spectral characteristics.



Parameter	Synthesized 4-(4- Dimethylaminobenzamido) aniline (Expected Data)	Alternative: N-(4- aminophenyl)benzamide (Experimental Data)[1]
Molecular Formula	C15H17N3O	C13H12N2O
Molecular Weight	255.32 g/mol	212.25 g/mol
¹H NMR (DMSO-d₅)	Amide (NH): ~9.8 ppm (s, 1H)Aromatic (AB quartet, benzamide ring): ~7.8 ppm (d, 2H), ~6.7 ppm (d, 2H)Aromatic (AB quartet, aniline ring): ~7.4 ppm (d, 2H), ~6.6 ppm (d, 2H)Amine (NH ₂): ~5.1 ppm (s, 2H)N-Methyl (N(CH ₃) ₂): ~2.9 ppm (s, 6H)	Amide (NH): ~10.0 ppmAromatic protons: ~7.9, 7.5, 7.4, 6.8, 6.6 ppmAmine (NH ₂): ~5.1 ppm
¹³C NMR (DMSO-d₅)	Amide Carbonyl (C=O): ~165 ppmAromatic Carbons: ~152, 145, 130, 129, 122, 120, 114, 111 ppmN-Methyl Carbons: ~40 ppm	Amide Carbonyl (C=O): ~165 ppmAromatic Carbons: ~145, 134, 131, 128, 127, 122, 120, 114 ppm
FT-IR (cm ⁻¹)	N-H (Amide & Amine): 3450- 3200C-H (Aromatic): 3100- 3000C=O (Amide I): ~1640N-H bend (Amide II): ~1590C-N Stretch: ~1320	N-H (Amide & Amine): 3400- 3200C=O (Amide I): ~1633N-H bend (Amide II): ~1600
Mass Spec (m/z)	[M]+: 255.14	[M]+: 212.10

Experimental Protocols

Detailed methodologies for the synthesis and characterization of **4-(4-Dimethylaminobenzamido)aniline** are provided below.

Synthesis of 4-(4-Dimethylaminobenzamido)aniline



A plausible and common route for the synthesis of N-aryl amides is the acylation of an amine. [2] This protocol first involves the synthesis of an intermediate, N-(4-nitrophenyl)-4-(dimethylamino)benzamide, followed by the reduction of the nitro group to an amine.

Step 1: Synthesis of N-(4-nitrophenyl)-4-(dimethylamino)benzamide

- Acid Chloride Formation: To a round-bottom flask, add 4-(dimethylamino)benzoic acid (1.65 g, 10 mmol) and thionyl chloride (2.2 mL, 30 mmol).
- Reflux the mixture for 2 hours until the evolution of gas ceases.
- Remove the excess thionyl chloride under reduced pressure to obtain crude 4-(dimethylamino)benzoyl chloride.
- Amide Formation: Dissolve the crude 4-(dimethylamino)benzoyl chloride in a suitable anhydrous solvent such as dichloromethane (DCM) (50 mL).
- To this solution, add 4-nitroaniline (1.38 g, 10 mmol) and a non-nucleophilic base like triethylamine (2.1 mL, 15 mmol).
- Stir the reaction mixture at room temperature for 12-24 hours.
- Monitor the reaction progress using thin-layer chromatography (TLC).
- Upon completion, wash the reaction mixture with water and brine. Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.
- Purify the crude product by recrystallization or column chromatography to yield N-(4-nitrophenyl)-4-(dimethylamino)benzamide.

Step 2: Reduction to 4-(4-Dimethylaminobenzamido)aniline

- Dissolve the N-(4-nitrophenyl)-4-(dimethylamino)benzamide (10 mmol) in ethanol or ethyl acetate.
- Add a catalyst, such as 10% Palladium on carbon (Pd/C).



- Carry out the hydrogenation using a hydrogen balloon or a Parr hydrogenator apparatus at room temperature.[2]
- Monitor the reaction by TLC until the starting material is consumed.
- Upon completion, filter the reaction mixture through a pad of Celite to remove the catalyst.
- Concentrate the filtrate under reduced pressure to obtain the final product, 4-(4-Dimethylaminobenzamido)aniline.

Structural Characterization Protocols

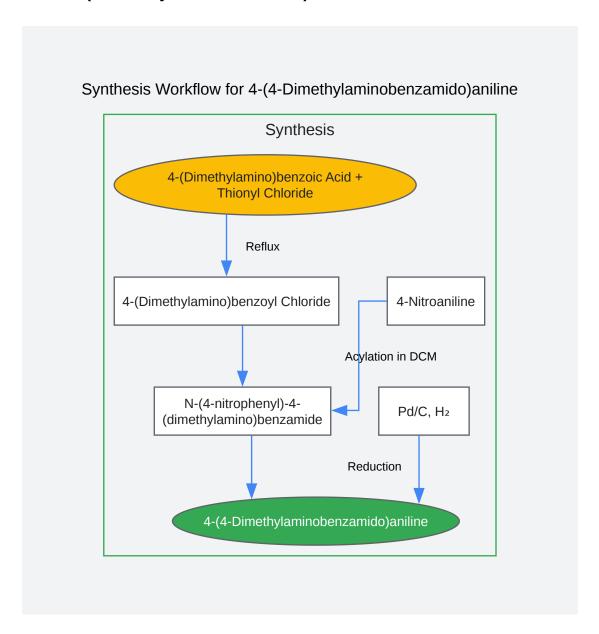
- 1. Nuclear Magnetic Resonance (NMR) Spectroscopy
- Sample Preparation: Dissolve approximately 5-10 mg of the synthesized product in 0.7 mL of deuterated dimethyl sulfoxide (DMSO-d₆).
- ¹H NMR: Acquire the proton NMR spectrum on a 400 MHz or 500 MHz spectrometer.
 Expected signals include distinct peaks for the amide proton, aromatic protons on both phenyl rings, the primary amine protons, and the N-methyl protons.
- 13C NMR: Acquire the carbon-13 NMR spectrum. Expected signals include the amide carbonyl carbon, multiple aromatic carbons, and the N-methyl carbons.
- 2. Fourier-Transform Infrared (FT-IR) Spectroscopy
- Sample Preparation: Prepare a sample by either creating a KBr pellet containing a small amount of the product or by using an Attenuated Total Reflectance (ATR) accessory.
- Data Acquisition: Record the spectrum over a range of 4000-400 cm⁻¹.
- Analysis: Identify characteristic absorption bands for the N-H bonds of the amide and amine groups, the C=O bond of the amide, aromatic C-H bonds, and C-N bonds.[3]
- 3. Mass Spectrometry (MS)
- Sample Preparation: Dissolve a small amount of the sample in a suitable solvent like methanol or acetonitrile.



- Data Acquisition: Analyze the sample using an Electrospray Ionization (ESI) mass spectrometer in positive ion mode.
- Analysis: Determine the molecular weight of the compound by identifying the molecular ion peak ([M]+) or the protonated molecular ion peak ([M+H]+).

Visualized Workflow

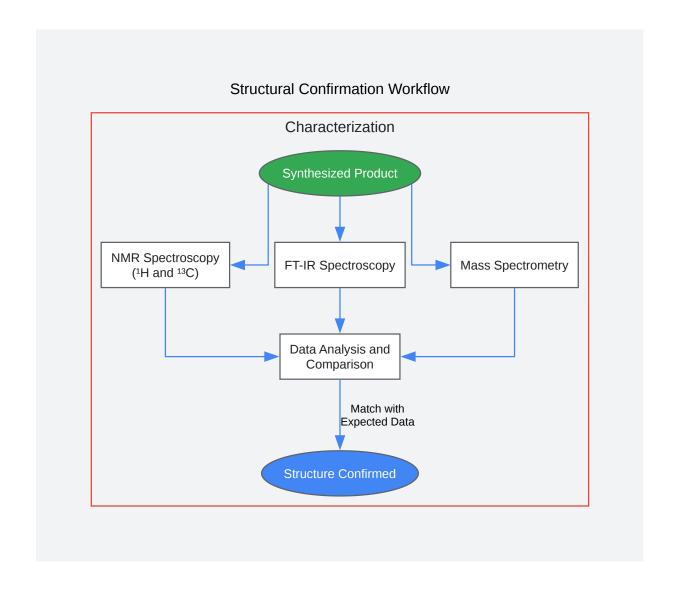
The following diagrams illustrate the logical workflow for the synthesis and structural confirmation of **4-(4-Dimethylaminobenzamido)aniline**.



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Figure 1. Synthesis pathway from starting materials to the final product.



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Figure 2. Step-by-step process for analytical confirmation of the synthesized compound.

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